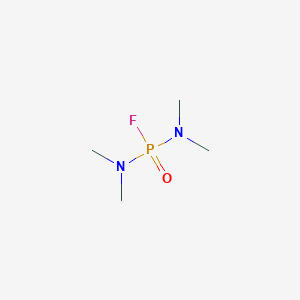
2,3-Dichloro-5-(trifluoromethyl)pyridine
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)pyridine, also known as DCFP, is a small organic compound with a wide range of applications in the scientific field. It is a colorless liquid with a pungent odor and is soluble in alcohols and ethers. DCFP is a versatile compound that can be used in a range of laboratory experiments and processes, including synthesis, catalysis, and chromatography. It has been used extensively in the development of new drugs and chemicals, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis in Pesticide Production
2,3-Dichloro-5-trifluoromethyl pyridine is primarily utilized in synthesizing pesticides. Various synthesis processes have been developed to optimize its production, highlighting its significance in agricultural chemicals (Lu Xin-xin, 2006).
Application in Organic Synthesis
This compound undergoes processes like alkoxycarbonylation, facilitated by palladium catalysts. This is significant in organic chemistry for producing derivatives like alkyl 3-chloropyridine-2-carboxylates (R. Crettaz, J. Waser, Y. Bessard, 2001).
Role in Microwave-Assisted Synthesis
The compound is used in microwave irradiation-assisted synthesis of novel triazolopyridine derivatives, showcasing its versatility in facilitating modern synthetic techniques (Ming-yan Yang et al., 2015).
Interaction Studies and Potential Drug Development
Studies on its behavior with molecular iodine have expanded understanding of its potential as an antithyroid drug. These interactions are crucial for developing new pharmaceutical compounds (M. S. Chernov'yants et al., 2011).
Use in Structural and Spectroscopic Analysis
Its derivatives have been analyzed using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. This aids in understanding molecular structures and potential applications in various fields (H. Vural, M. Kara, 2017).
Contribution to Supramolecular Chemistry
Pyridines, including derivatives of 2,3-Dichloro-5-(trifluoromethyl)pyridine, are used in supramolecular chemistry due to their π-stacking ability. This opens avenues for new material and chemical sensor developments (B. Maleki, 2015).
Mechanism of Action
Target of Action
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is primarily used as an intermediate in the synthesis of various pesticides . It is a key intermediate for new-type fluoropyridine pesticides such as chlorfluazuron, fluazuron, haloxyfop-R-methyl, and fluazinam .
Mode of Action
For instance, fluazuron, one of the pesticides synthesized using DCTF, acts by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects .
Biochemical Pathways
The pesticides synthesized using dctf, such as fluazuron, affect the chitin synthesis pathway in insects, leading to their death .
Result of Action
They inhibit the synthesis of chitin, leading to the death of the insects .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Many novel applications of TFMP are expected to be discovered in the future .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-5-(trifluoromethyl)pyridine is known to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known to cause eye irritation, skin irritation, and gastrointestinal irritation upon exposure . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are not clearly understood .
Molecular Mechanism
It is known to undergo palladium-catalyzed monoalkoxycarbonylation
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 80 °C at 20 mmHg and a density of 1.549 g/mL at 25 °C .
Dosage Effects in Animal Models
It is known to be toxic, causing eye and skin irritation, and gastrointestinal disturbances
Metabolic Pathways
It is known to be an intermediate in the synthesis of certain herbicides
Transport and Distribution
It is soluble in chloroform and methanol , suggesting that it may be able to cross cell membranes and distribute within cells and tissues
properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQGNFVSFKJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074080 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
69045-84-7 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-5-trifluoromethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)










